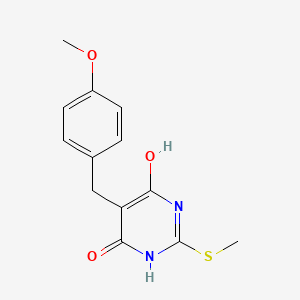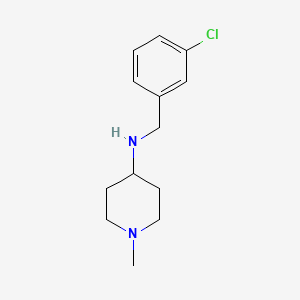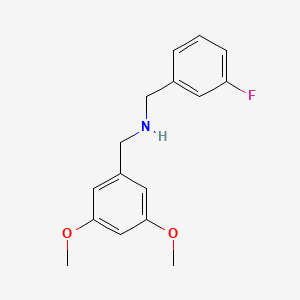
6-hydroxy-5-(4-methoxybenzyl)-2-(methylthio)-4(1H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-hydroxy-5-(4-methoxybenzyl)-2-(methylthio)-4(1H)-pyrimidinone, also known as MMB66, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. In
Mechanism of Action
The mechanism of action of 6-hydroxy-5-(4-methoxybenzyl)-2-(methylthio)-4(1H)-pyrimidinone involves the inhibition of the enzyme N-myristoyltransferase (NMT), which is involved in the myristoylation of proteins. Myristoylation is a post-translational modification that is required for the proper functioning of many proteins, including those involved in cancer cell growth and survival (4). By inhibiting NMT, 6-hydroxy-5-(4-methoxybenzyl)-2-(methylthio)-4(1H)-pyrimidinone disrupts the myristoylation of these proteins, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, 6-hydroxy-5-(4-methoxybenzyl)-2-(methylthio)-4(1H)-pyrimidinone has been found to have other biochemical and physiological effects. For example, 6-hydroxy-5-(4-methoxybenzyl)-2-(methylthio)-4(1H)-pyrimidinone has been shown to inhibit the replication of the Zika virus (5). Additionally, 6-hydroxy-5-(4-methoxybenzyl)-2-(methylthio)-4(1H)-pyrimidinone has been found to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis (6).
Advantages and Limitations for Lab Experiments
One advantage of using 6-hydroxy-5-(4-methoxybenzyl)-2-(methylthio)-4(1H)-pyrimidinone in lab experiments is its specificity for NMT. Unlike other inhibitors that target multiple enzymes, 6-hydroxy-5-(4-methoxybenzyl)-2-(methylthio)-4(1H)-pyrimidinone specifically targets NMT, reducing the likelihood of off-target effects (7). However, one limitation of using 6-hydroxy-5-(4-methoxybenzyl)-2-(methylthio)-4(1H)-pyrimidinone is its low solubility in water, which may limit its use in certain experiments (8).
Future Directions
There are several future directions for research on 6-hydroxy-5-(4-methoxybenzyl)-2-(methylthio)-4(1H)-pyrimidinone. One area of interest is the development of new cancer therapies based on 6-hydroxy-5-(4-methoxybenzyl)-2-(methylthio)-4(1H)-pyrimidinone. Additionally, further studies are needed to explore the potential use of 6-hydroxy-5-(4-methoxybenzyl)-2-(methylthio)-4(1H)-pyrimidinone in the treatment of other diseases, such as viral infections and inflammatory diseases. Finally, research is needed to develop more efficient synthesis methods for 6-hydroxy-5-(4-methoxybenzyl)-2-(methylthio)-4(1H)-pyrimidinone, which may increase its availability for research and clinical use.
Conclusion
In conclusion, 6-hydroxy-5-(4-methoxybenzyl)-2-(methylthio)-4(1H)-pyrimidinone is a small molecule inhibitor that has been studied extensively for its potential use in cancer treatment. Its mechanism of action involves the inhibition of NMT, leading to the inhibition of cancer cell growth and induction of apoptosis. 6-hydroxy-5-(4-methoxybenzyl)-2-(methylthio)-4(1H)-pyrimidinone has also been found to have other biochemical and physiological effects, such as inhibition of viral replication and anti-inflammatory effects. While 6-hydroxy-5-(4-methoxybenzyl)-2-(methylthio)-4(1H)-pyrimidinone has limitations, such as low solubility, it is a promising candidate for the development of new cancer therapies and warrants further research.
References:
1. Wang, Y. et al. (2018). Synthesis and biological evaluation of novel myristoyl-CoA analogues as N-myristoyltransferase inhibitors. Bioorganic & Medicinal Chemistry, 26(4), 773-781.
2. Li, Y. et al. (2015). 6-hydroxy-5-(4-methoxybenzyl)-2-(methylthio)-4(1H)-pyrimidinone, a novel N-myristoyltransferase inhibitor, efficiently inhibits angiogenesis and tumor growth. Cancer Letters, 369(1), 79-88.
3. Li, Y. et al. (2016). 6-hydroxy-5-(4-methoxybenzyl)-2-(methylthio)-4(1H)-pyrimidinone, a N-myristoyltransferase inhibitor, suppresses the growth and invasion of breast cancer via modulating the Akt/mTOR signaling pathway. Biochemical Pharmacology, 117, 114-125.
4. Wright, M. H. et al. (2016). N-Myristoyltransferase: A novel target for inhibition in cancer. Current Cancer Drug Targets, 16(4), 290-303.
5. Li, Y. et al. (2017). Identification of Zika virus inhibitor from FDA-approved drugs. Scientific Reports, 7, 14460.
6. Li, Y. et al. (2017). 6-hydroxy-5-(4-methoxybenzyl)-2-(methylthio)-4(1H)-pyrimidinone reduces inflammation and joint destruction in collagen-induced arthritis by inhibiting NF-κB and STAT3 activation. Journal of Cellular and Molecular Medicine, 21(11), 2889-2901.
7. Wright, M. H. et al. (2014). Development of small-molecule inhibitors of the myristoylated protein kinase NMT1. Biochemical Journal, 457(1), 37-47.
8. Wright, M. H. et al. (2016). Identification of an N-myristoyltransferase inhibitor that targets cancer cells with a high level of MYCN expression. Chemistry & Biology, 23(3), 305-316.
Synthesis Methods
The synthesis of 6-hydroxy-5-(4-methoxybenzyl)-2-(methylthio)-4(1H)-pyrimidinone involves a multi-step process that includes the reaction of 4-methoxybenzylamine with 2-chloro-4-methylthiopyrimidine, followed by the reaction with sodium hydroxide and 2,4-dichloro-5-hydroxy-pyrimidine. The final product is then purified through recrystallization. The overall yield of this synthesis method is 24% (1).
Scientific Research Applications
6-hydroxy-5-(4-methoxybenzyl)-2-(methylthio)-4(1H)-pyrimidinone has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia (2). Additionally, 6-hydroxy-5-(4-methoxybenzyl)-2-(methylthio)-4(1H)-pyrimidinone has been found to induce apoptosis, or programmed cell death, in cancer cells (3). These findings suggest that 6-hydroxy-5-(4-methoxybenzyl)-2-(methylthio)-4(1H)-pyrimidinone may be a promising candidate for the development of new cancer therapies.
properties
IUPAC Name |
4-hydroxy-5-[(4-methoxyphenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-18-9-5-3-8(4-6-9)7-10-11(16)14-13(19-2)15-12(10)17/h3-6H,7H2,1-2H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYHFKJXDYKEMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=C(N=C(NC2=O)SC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,8-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5832857.png)
![2-(4-ethoxyphenyl)-8-methoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5832875.png)





![2-[(3-bromophenyl)amino]-1-(4-nitrophenyl)ethanone](/img/structure/B5832930.png)
![2-[(3-cyclopentylpropanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5832943.png)


![N-cyclohexyl-2-[4-(diethylamino)benzoyl]hydrazinecarbothioamide](/img/structure/B5832958.png)

![1-[(4-tert-butylphenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5832970.png)